2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid
Description
The compound 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted with a sulfanylidene (=S) group at position 5 and a 4-ethoxyphenyl moiety at position 2.
- A benzoic acid group at position 2 of the benzene ring, connected via an (E)-hydrazinylidene methyl linker.
Properties
CAS No. |
624725-31-1 |
|---|---|
Molecular Formula |
C18H17N5O3S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H17N5O3S/c1-2-26-14-9-7-12(8-10-14)16-20-21-18(27)23(16)22-19-11-13-5-3-4-6-15(13)17(24)25/h3-11,22H,2H2,1H3,(H,21,27)(H,24,25)/b19-11+ |
InChI Key |
HKBZSUSXZOQFEY-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrazone Linkage: This step involves the reaction of the triazole derivative with an appropriate aldehyde or ketone to form the hydrazone linkage.
Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the hydrazone intermediate with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted ethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its triazole ring is known for its antimicrobial properties, suggesting possible applications in the development of new antibiotics or antifungal agents.
Medicine
The compound’s structure suggests potential pharmacological applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers. Its unique functional groups allow for versatile applications in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-[(E)-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]hydrazinylidene]methyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can bind to metal ions, potentially disrupting metalloprotein functions. The hydrazone linkage may also play a role in its bioactivity, interacting with nucleophiles or electrophiles in the biological environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting substituent variations and inferred properties:
Key Insights from Structural Comparisons :
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., ethoxy, methoxy) may enhance solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., chloro, fluoro) .
- Positional isomerism (e.g., 4-ethoxy vs. 3-methylphenyl in ) influences steric hindrance and molecular packing, affecting crystallinity and bioavailability .
Role of the Benzoic Acid Group: The carboxylic acid moiety enables hydrogen bonding with biological targets (e.g., enzymes, receptors), a feature absent in phenolic analogs () .
Hydrazone Linker :
- The (E)-configuration of the hydrazinylidene group ensures planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
Crystallographic and Computational Tools :
- Structures of related compounds (e.g., ) were resolved using SHELXL for refinement and ORTEP-3 for visualization, highlighting the importance of crystallography in confirming stereochemistry .
- Hydrogen-bonding patterns (e.g., ’s graph-set analysis) predict stability and supramolecular assembly .
Research Findings and Hypotheses
- Antitumor Potential: Analogous benzoic acid-triazole hybrids (e.g., ’s plant-derived compounds) exhibit antiproliferative activity, suggesting the target compound may share similar mechanisms .
- Hypoglycemic Activity : Triazole derivatives with sulfonyl groups () show glucose-lowering effects, hinting at possible applications in diabetes research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
